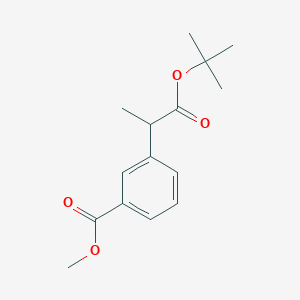

Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

CAS No.:

Cat. No.: VC13705656

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O4 |

|---|---|

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |

| Standard InChI | InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3 |

| Standard InChI Key | WDHBITOCHSJBMF-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS 1027256-76-3) is defined by the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . Its IUPAC name, methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate, reflects the presence of three critical functional groups:

-

A benzoate ester at the meta position of the aromatic ring.

-

A Boc-protected amine on the ethyl side chain.

-

A chiral center at the ethyl group’s carbon, imparting stereochemical versatility .

The Boc group serves as a temporary protective moiety for amines, preventing unwanted side reactions during synthetic sequences. The compound’s stereochemistry is particularly valuable for investigating enantioselective biological interactions, a feature leveraged in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 1027256-76-3 |

| IUPAC Name | methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate |

| Key Functional Groups | Benzoate ester, Boc-protected amine, Chiral center |

Applications in Scientific Research

Pharmaceutical Intermediate

This compound is pivotal in synthesizing peptide-based therapeutics, where the Boc group safeguards amines during coupling reactions. For instance, it has been utilized in the production of protease inhibitors and receptor antagonists, where stereochemical purity directly impacts efficacy .

Stereochemical Studies

The chiral center enables investigations into enantiomer-specific bioactivity. Researchers have correlated the compound’s R- and S-configurations with differential binding affinities to biological targets, informing drug design strategies .

Material Science

In polymer chemistry, the benzoate ester participates in condensation reactions to form aromatic polyesters with tailored thermal properties.

| Supplier | Location | Minimum Order | Price Range |

|---|---|---|---|

| Chemlyte Solutions | Hangzhou | 100 g | $1.9–2.9/g |

| Shanghai Scochem Technology | Shanghai | 25 g | Inquiry-based |

| Chengdu Feibo Pharm Technology | Chengdu | Custom | Inquiry-based |

These suppliers emphasize GMP compliance and scalability, catering to both research and industrial-scale demands .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume